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molecular formula C8H12O2 B8737945 ethyl 2-ethenylcyclopropane-1-carboxylate CAS No. 3278-21-5

ethyl 2-ethenylcyclopropane-1-carboxylate

Cat. No. B8737945
M. Wt: 140.18 g/mol
InChI Key: RKAUCEKHTPZRLC-UHFFFAOYSA-N
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Patent
US04988703

Procedure details

Butadiene (200 mL) was liquified at -70° C. and added to ethyl diazoacetate (20 g, 175 mmol) in a pressure vessel. The catalyst, rhodium (II) acetate dimer (300 mg, 0.7 mmol), was added and the reaction vessel sealed. The reaction mixture was allowed to warm to ambient temperature and the reaction vessel was shaken for 24 h at ambient temperature. The reaction mixture and the ethanol rinse of the reaction vessel were combined and this blue solution was filtered through 50 g of silica gel. The silica gel was washed with 2% diethyl ether in pentane until the blue color was eluted. The blue solution was then concentrated in vacuo at 0° C. and filtered through CeliteR filter aid to remove any remaining catalyst. The filtrate was distilled under reduced pressure (approximately 15 mm) to yield 18.6 g (76% yield) of ethyl 2-ethenylcyclopropane carboxylate as a clear colorless liquid, b.p. 22°-26° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N-].[CH2:9]=[CH:10][CH:11]=[CH2:12]>CC(O)=O.CC(O)=O.CC(O)=O.CC(O)=O.[Rh].[Rh]>[CH:10]([CH:11]1[CH2:12][CH:3]1[C:4]([O:6][CH2:7][CH3:8])=[O:5])=[CH2:9] |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[Rh].[Rh]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction vessel was shaken for 24 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was liquified at -70° C.
CUSTOM
Type
CUSTOM
Details
the reaction vessel sealed
WASH
Type
WASH
Details
The reaction mixture and the ethanol rinse of the reaction vessel
FILTRATION
Type
FILTRATION
Details
this blue solution was filtered through 50 g of silica gel
WASH
Type
WASH
Details
The silica gel was washed with 2% diethyl ether in pentane until the blue color
WASH
Type
WASH
Details
was eluted
CONCENTRATION
Type
CONCENTRATION
Details
The blue solution was then concentrated in vacuo at 0° C.
FILTRATION
Type
FILTRATION
Details
filtered through CeliteR
FILTRATION
Type
FILTRATION
Details
filter aid
CUSTOM
Type
CUSTOM
Details
to remove any remaining catalyst
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure (approximately 15 mm)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=C)C1C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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